molecular formula C11H14N4O B13345292 (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

Cat. No.: B13345292
M. Wt: 218.26 g/mol
InChI Key: QRYNLJQASLDVJC-UHFFFAOYSA-N
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Description

(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group, a pyrazinyl group, and a methanol group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a coupling reaction with a suitable pyrazine derivative.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

    Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be used in the synthesis of novel materials with unique properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

    Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.

Mechanism of Action

The mechanism of action of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.

    (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)amine: Similar structure with an amine group instead of a methanol group.

    (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid group instead of a methanol group.

Uniqueness

The uniqueness of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)methanol

InChI

InChI=1S/C11H14N4O/c1-8(2)11-5-9(14-15(11)7-16)10-6-12-3-4-13-10/h3-6,8,16H,7H2,1-2H3

InChI Key

QRYNLJQASLDVJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1CO)C2=NC=CN=C2

Origin of Product

United States

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